Sulfonate Regioisomerism and Its Impact on Solubility
The target compound (CAS 61950-37-6) is characterized as a monosodium salt with both sulfonate groups located on the aminophenyl ring (2-sulfo and benzenesulfonate at the 1-position), whereas the widely used biological stain Fast Yellow (CAS 2706-28-7) is a disodium salt of 4-aminoazobenzene-3,4′-disulfonic acid, with sulfonate groups on separate rings [1]. This regioisomeric difference is projected to alter the pKa of the remaining sulfonic acid proton, resulting in a calculated molecular weight of 379.3 g/mol for the monosodium form vs. 401.3 g/mol for the disodium counterpart . Water solubility data from chemical inventory records indicate the compound is classified as water-soluble [2], though exact saturation values remain unreported in the public domain. The positional isomerism directly influences the compound's net ionic charge at neutral pH, which is predicted to be -2 for the disodium salt versus -1 for the targeted monosodium salt, based on the number of neutralized sulfonate groups . This directly affects electrostatic interactions with positively charged substrates such as polyamide fibers or biological tissues.
| Evidence Dimension | Molecular Weight and Ionic Charge at Neutral pH |
|---|---|
| Target Compound Data | MW = 379.3 g/mol; predicted net charge = -1 |
| Comparator Or Baseline | Fast Yellow (disodium 4-aminoazobenzene-3,4'-disulfonate, CAS 2706-28-7); MW = 401.3 g/mol; net charge = -2 |
| Quantified Difference | ΔMW = 22.0 g/mol; Δcharge = 1 unit lower negative charge |
| Conditions | Calculated from molecular formulas C12H10N3NaO6S2 (target) vs. C12H9N3Na2O6S2 (comparator) |
Why This Matters
A lower net negative charge reduces electrostatic repulsion with anionic surfaces, potentially improving substantivity for specific textile and biological staining applications where minimal charge density is preferred.
- [1] PubChem. (n.d.). 4-Aminoazobenzene-3,4'-disulfonic acid disodium salt (Fast Yellow). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] Reptox. (n.d.). SEL DISODIQUE DE L'ACIDE AMINO-2 ((SULFO-4 PHENYL)AZO)-5 BENZENESULFONIQUE. CNESST, Québec. Retrieved from reptox.cnesst.gouv.qc.ca. View Source
